molecular formula C15H21ClN4O4 B7898009 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Cat. No.: B7898009
M. Wt: 356.80 g/mol
InChI Key: PXTJWGCKWMMYJO-UHFFFAOYSA-N
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Description

This compound belongs to the piperazine-1,3-dicarboxylic acid ester family, characterized by a tert-butyl ester group at position 1 and a substituted pyrimidinyl moiety at position 2. For example, analogous compounds like piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (CAS 129799-08-2) are synthesized through reductive alkylation using palladium-carbon catalysts under hydrogen atmospheres . The Boc group is commonly employed to enhance solubility and stability during synthetic workflows, as seen in multiple patent applications .

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O4/c1-9-7-17-13(18-11(9)16)20-6-5-19(8-10(20)12(21)22)14(23)24-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTJWGCKWMMYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrimidine Precursors

The pyrimidine ring is functionalized via chlorination and methylation. A common precursor, 2-methyl-4-hydroxy pyrimidine, undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of organic bases (e.g., triethylamine).
Procedure :

  • Step 1 : 2-Methyl-4-hydroxy pyrimidine (1 eq), POCl₃ (5–10 eq), and triethylamine (0.3–0.7 eq) are heated at 25–100°C for 2–5 hours.

  • Step 2 : Excess POCl₃ is removed via reduced-pressure distillation. The product is quenched with water, extracted with organic solvents (e.g., dichloromethane), and purified to yield 4-chloro-5-methyl-2-methylpyrimidine.

Yield : 77–94%.
Key Advantage : Scalability and minimal byproducts due to controlled stoichiometry.

Piperazine Coupling via Buchwald-Hartwig Amination

The piperazine moiety is introduced using palladium-catalyzed cross-coupling.
Procedure :

  • Substrate : 4,6-Dichloro-5-methylpyrimidine (1 eq) and tert-butyl piperazine-1,3-dicarboxylate (1.2 eq).

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2–5 mol%) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4–10 mol%).

  • Conditions : Toluene, 100°C, 12–24 hours under inert atmosphere.

Yield : 72–85%.
Key Advantage : High regioselectivity for the 4-position of pyrimidine.

Esterification and Protection Strategies

The tert-butyl ester group is introduced via Boc protection.
Procedure :

  • Step 1 : Piperazine-1,3-dicarboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in dichloromethane with triethylamine.

  • Step 2 : The intermediate is coupled with 4-chloro-5-methylpyrimidine-2-yl chloride using HATU/DIPEA in DMF.

Yield : 90–95% for Boc protection; 70–80% for final coupling.
Key Advantage : Boc groups prevent undesired side reactions during subsequent steps.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Chlorination with POCl₃POCl₃, triethylamine77–94%>98%High
Buchwald-HartwigPd₂(dba)₃, Xantphos72–85%>95%Moderate
Boc ProtectionBoc₂O, HATU90–95%>99%High

Key Findings :

  • Chlorination using POCl₃ is preferred for large-scale synthesis due to cost-effectiveness.

  • Buchwald-Hartwig coupling offers precise control but requires stringent inert conditions.

  • Boc protection ensures stability but adds steps for deprotection in downstream applications.

Optimization Strategies

Solvent Selection

  • Chlorination : Dichloromethane or toluene minimizes side reactions.

  • Coupling : Dimethylformamide (DMF) enhances palladium catalyst activity.

Catalytic Enhancements

  • Pd₂(dba)₃/Xantphos : Reduces catalyst loading to 2 mol% while maintaining yield.

  • Microwave Assistance : Reduces reaction time from 24 hours to 2 hours for coupling steps.

Challenges and Solutions

  • Byproduct Formation : Excess POCl₃ leads to phosphorylated impurities. Solution: Quenching with ice-cold water.

  • Low Coupling Efficiency : Steric hindrance from tert-butyl groups. Solution: Use bulky ligands (e.g., Xantphos) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Medicinal Chemistry

The compound has been researched for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Its derivatives have shown promise in the treatment of:

  • Cancer : Some studies indicate that pyrimidine derivatives can inhibit tumor growth and proliferation by targeting specific enzymes involved in cancer metabolism.
  • Neurological Disorders : Compounds with similar piperazine structures have been investigated for their neuroprotective effects and potential in treating conditions like depression and anxiety.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrimidine and piperazine moieties exhibit antimicrobial properties. The presence of the chloro group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are often implicated in cancer and other diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives, including tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a research article from Neuropharmacology, the neuroprotective effects of similar piperazine compounds were examined. The study highlighted that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a basis for their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key References
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 4-Chloro-5-methyl-pyrimidin-2-yl ~354.42* Estimated from
4-(2-Chloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS 1289384-86-6) 2-Chloro-benzyl Not provided
4-(3-Methyl-thiophene-2-carbonyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS 1353944-19-0) 3-Methyl-thiophene-2-carbonyl 354.42
tert-Butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate 6-Chloro-5-(hydroxymethyl)-pyrimidin-4-yl 328.79

Notes:

  • *Estimated based on molecular formula similarity to .
Common Strategies:
  • Boc Protection : Piperazine derivatives frequently utilize di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl ester group, as demonstrated in the synthesis of piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester (48% yield via NaHCO₃-mediated reaction) .
  • Reductive Amination : For pyrimidinyl-substituted analogs, reductive amination with aldehydes (e.g., isovaleraldehyde) and hydrogenation over Pd/C is a standard method .
  • Sulfonylation and Methanesulfonyl Chloride Reactions : describes methanesulfonyl chloride as a key reagent for introducing sulfonyl groups, a step absent in the target compound’s synthesis but relevant to analogs like 4-methanesulfonyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester .
Divergences:

Physicochemical Properties

  • Solubility : Boc-protected piperazine derivatives generally exhibit improved solubility in organic solvents (e.g., THF, DCM) compared to free amines, facilitating purification via silica gel chromatography .
  • Stability : The tert-butyl ester group enhances stability against hydrolysis under basic conditions, a feature critical for intermediates in multi-step syntheses .

Biological Activity

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, commonly referred to as tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

  • Molecular Formula : C15H21ClN4O4
  • CAS Number : 1261229-98-4
  • Molecular Weight : 344.81 g/mol

The compound's biological activity can be attributed to its structural features, particularly the piperazine ring and the pyrimidine moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation.

Biological Activity Overview

Research indicates that compounds similar to 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine derivatives exhibit a range of biological activities:

  • Antinociceptive Activity : Studies have shown that piperazine derivatives can act as fatty acid amide hydrolase (FAAH) inhibitors. Inhibiting FAAH can lead to increased levels of endocannabinoids, which may contribute to analgesic effects in models of pain .
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against human leukemia and breast cancer cell lines .
  • Neuroprotective Effects : The modulation of neurotransmitter systems through piperazine derivatives has been linked to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveInhibition of FAAH leading to analgesic effects in pain models
AntitumorCytotoxic effects against leukemia and breast cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems for neuroprotection

Case Study: Antinociceptive Effects

In a study assessing the antinociceptive properties of related piperazine compounds, it was found that these compounds significantly reduced pain responses in rat models. The mechanism was linked to the elevation of endocannabinoid levels due to FAAH inhibition, which suggests a promising avenue for pain management therapies .

Case Study: Antitumor Activity

Another investigation evaluated the cytotoxicity of piperazine derivatives against various cancer cell lines. The results indicated that certain modifications in the chemical structure enhanced their potency, with IC50 values showing significant effectiveness against MCF-7 (breast cancer) and CEM (leukemia) cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound with high purity and yield?

Methodological Answer: Synthesis requires precise control of temperature (typically 60–100°C), solvent selection (polar aprotic solvents like DMF or DCM), and reaction time (12–24 hours). Base catalysts (e.g., NaOH) are critical for substitution reactions, while reducing agents (e.g., LiAlH₄) aid in intermediate modifications. Purification via column chromatography (silica gel, 10% MeOH/CHCl₃) or recrystallization improves purity . For example, refluxing with K₂CO₃ in diethylformamide (DMF) for 17 hours achieved high yields in analogous piperazine-pyrimidine syntheses .

Q. Which analytical techniques are most reliable for characterizing structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms tert-butyl ester integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • IR : Key peaks include C=O stretches (~1700 cm⁻¹ for ester) and aromatic C-Cl (~750 cm⁻¹) .
  • MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does the tert-butyl ester group influence synthetic strategies?

Methodological Answer: The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective reactivity at other sites (e.g., piperazine nitrogen). It is stable under basic conditions but cleaved via acidic hydrolysis (e.g., TFA/DCM) or catalytic hydrogenation . This protection is critical for stepwise functionalization of the dicarboxylic acid backbone .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, while machine learning models screen reaction parameters (solvent, catalyst). For example, ICReDD’s workflow combines computation and experimental data to reduce trial-and-error, achieving 30–50% faster optimization of analogous heterocyclic reactions . Reaction path searches using software like GRRM or Gaussian are recommended .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Study : Discrepancies in ¹H NMR integration may arise from diastereomers or rotamers. Variable-temperature NMR (VT-NMR) can distinguish dynamic processes (e.g., coalescence at 80°C) .
  • MS/MS Fragmentation : Confirm molecular ion stability under ESI vs. EI conditions. For example, tert-butyl ester cleavage in MS may require soft ionization to avoid fragmentation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

Methodological Answer:

  • Analog Synthesis : Replace the chloro-methylpyrimidine group with other halogens (e.g., Br, F) or modify the piperazine ring (e.g., N-alkylation) .
  • Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, aryl piperazine derivatives showed D3 receptor selectivity via competitive binding assays .

Q. How to design a multi-step synthesis route balancing yield and scalability?

Methodological Answer:

  • Step 1 : Couple 4-chloro-5-methylpyrimidine with piperazine-1,3-dicarboxylate using SNAr (110°C, DMF, K₂CO₃).
  • Step 2 : Protect the carboxylic acid with tert-butyl chloroformate (0°C, THF, NEt₃).
  • Step 3 : Purify intermediates via flash chromatography (hexane/EtOAc) to minimize side reactions. Scale-up requires solvent recycling and flow chemistry adaptations .

Q. What solvent systems minimize byproducts during piperazine functionalization?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may induce elimination. Adding phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CHCl₃) improves regioselectivity .
  • Low-temperature reactions (−20°C in THF) suppress dimerization during tert-butyl ester formation .

Q. How to achieve regioselective modification of the pyrimidine ring?

Methodological Answer:

  • Directing Groups : Use meta-chloro substituents to direct electrophilic attacks to the 2-position .
  • Metal Catalysis : Pd-catalyzed C-H activation (e.g., Suzuki coupling at pyrimidine C4) with boronic esters .

Q. What stability challenges arise under varying pH and temperature?

Methodological Answer:

  • Hydrolytic Stability : The tert-butyl ester is stable at pH 3–8 but degrades in strong acids (pH <2) or bases (pH >10). Accelerated stability studies (40°C/75% RH) over 14 days assess degradation products .
  • Thermal Degradation : TGA/DSC analysis reveals decomposition onset at ~180°C, requiring storage at −20°C under inert gas .

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